Physicochemical properties of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide
Physicochemical properties of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive physicochemical profile of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide. As specific experimental data for this compound is not extensively available in published literature, this guide synthesizes information from its core scaffold, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and structurally related quinoline carboxamides. It combines known data with established principles of physical organic chemistry to offer robust predictions of key parameters essential for research and drug development. Furthermore, this guide details the standard experimental protocols required for the empirical validation of these properties, ensuring a framework for rigorous scientific investigation.
Introduction and Molecular Identity
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide is a derivative of the well-characterized heterocyclic amine 2,2,4-trimethyl-1,2-dihydroquinoline, a compound widely utilized as an antioxidant in the polymer industry.[1][2] The introduction of a carboxamide moiety at the 8-position of the quinoline ring system introduces significant changes to the molecule's physicochemical landscape, impacting its polarity, solubility, and potential for intermolecular interactions. These properties are critical determinants of a compound's behavior in biological systems, influencing everything from solubility in assay buffers to membrane permeability and metabolic stability.[3]
This guide serves as a foundational resource, providing researchers with a detailed predicted profile and the methodological tools to validate these properties empirically.
Molecular Structure
The structure consists of a dihydroquinoline core, which is a bicyclic system with a fused benzene and dihydropyridine ring. The ring is substituted with three methyl groups at positions 2 and 4, and a primary carboxamide group at position 8.
Caption: Molecular Structure of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide | - |
| Molecular Formula | C₁₃H₁₆N₂O | Calculated |
| Exact Molecular Mass | 216.1263 g/mol | Calculated |
| Monoisotopic Mass | 216.126263 Da | Calculated |
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of the TMQ scaffold and the functional contribution of the 8-carboxamide group.
| Property | Predicted Value / Description | Rationale & Scientific Insight |
| Appearance | Likely a yellow to amber crystalline solid. | The parent TMQ is described as yellowish to amber pellets or powder.[4] The addition of the polar carboxamide group increases the potential for crystal lattice formation, making a solid state highly probable at room temperature. |
| Melting Point | Significantly > 120 °C | The parent monomer 2,2,4-trimethyl-1,2-dihydroquinoline has a melting point of 120 °C.[5] The introduction of the primary amide group allows for strong intermolecular hydrogen bonding, which will substantially increase the energy required to break the crystal lattice, leading to a much higher melting point. |
| Boiling Point | > 260 °C (likely with decomposition) | The boiling point of the parent TMQ is 260 °C.[5] The strong hydrogen bonding from the amide will increase the boiling point further. However, complex nitrogenous compounds often decompose at such high temperatures. |
| Aqueous Solubility | Poor to sparingly soluble. | The TMQ core is insoluble in water.[4][5] While the carboxamide group enhances polarity, the molecule retains a large, hydrophobic surface area. Solubility is therefore expected to be low, a common challenge for quinoline-carboxamide derivatives.[6] Co-solvents or formulation strategies like cyclodextrin inclusion may be necessary for biological assays.[6] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. | The parent TMQ is miscible with ethanol and acetone.[4] Quinolines are generally soluble in common organic solvents.[7] The predicted solubility profile is typical for drug-like molecules used in screening campaigns. |
| Lipophilicity (Predicted XLogP3) | ~2.5 - 3.0 | The parent TMQ has an XLogP3 of 2.8.[5] A structurally similar compound, 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid, has a calculated XLogP3 of 3.1.[8] The primary carboxamide group is polar and will likely reduce the LogP relative to the carboxylic acid, resulting in a predicted value in this range. |
| Acid/Base Properties (pKa) | Basic pKa: ~3.5 - 4.5 (for the N1-H conjugate acid) Acidic pKa: ~17 (for the amide N-H) | The secondary amine at position N1 is the primary basic center. Its basicity is reduced by the aromatic ring. The carboxamide group is effectively neutral in a physiological pH range, being a very weak base and an extremely weak acid (pKa ~17). Accurate prediction often requires sophisticated computational models.[9][10] |
| Polar Surface Area (PSA) | ~58.5 Ų | Calculated based on the N-H and C=O functional groups. This value is comparable to the related carboxylic acid (49.3 Ų)[8] and suggests the molecule may have moderate cell permeability. |
| Hydrogen Bond Donors | 2 (one N1-H, one -NH₂) | Calculated from structure. |
| Hydrogen Bond Acceptors | 2 (one N1, one C=O) | Calculated from structure. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, rigorous experimental validation is paramount. The following section details standard, self-validating protocols for determining the key physicochemical properties of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and is the gold standard for determining the saturation solubility of a compound.
Causality: The shake-flask method ensures that a true thermodynamic equilibrium is reached between the solid compound and the aqueous solution, providing a definitive measure of saturation solubility. The inclusion of a buffer system is critical as the solubility of ionizable compounds is pH-dependent.
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of the solid test compound to a known volume of the PBS solution in a sealed, clear glass flask. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours. A preliminary kinetics study is advised to determine the time required to reach equilibrium (i.e., when concentration measurements at 24h, 48h, and 72h are identical).
-
Phase Separation: Allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, use centrifugation to separate the solid and aqueous phases.
-
Sampling & Analysis: Carefully withdraw a sample from the clear, supernatant aqueous phase. The sample must be filtered through a 0.22 µm filter that does not bind the compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: pKa Determination (Potentiometric Titration)
Causality: This method directly measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct measure of the compound's ionization constant.
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., Methanol/Water or DMSO/Water) to overcome solubility issues. The percentage of organic solvent should be kept to a minimum.
-
Initial Titration (with HCl): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the acid using a calibrated pH meter. Continue well past the equivalence point.
-
Back Titration (with NaOH): Following the acid titration, titrate the same solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to identify the equivalence point more accurately. The pKa of the basic N1-amine will be determined from this procedure.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Predicted Spectroscopic Profile for Structural Elucidation
The following represents the expected spectroscopic signatures for 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide, which are essential for confirming its identity and purity after synthesis.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Amide Protons (-CONH₂): Two distinct broad singlets (or doublets if rotation is hindered) between δ 7.0-8.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring, exhibiting doublet and triplet splitting patterns characteristic of a 1,2,4-trisubstituted ring, likely in the δ 6.5-8.0 ppm range.
-
Olefinic Proton (C3-H): A singlet around δ 5.5 ppm.
-
Amine Proton (N1-H): A broad singlet, chemical shift is concentration and solvent dependent.
-
C4-Methyl Protons (-CH₃): A singlet around δ 2.0-2.2 ppm.
-
C2-gem-Dimethyl Protons (-C(CH₃)₂): A singlet integrating to 6 protons, likely around δ 1.2-1.4 ppm.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Amide Carbonyl (C=O): A signal in the δ 165-175 ppm region.
-
Aromatic/Olefinic Carbons: Multiple signals between δ 110-150 ppm.
-
Aliphatic Carbons: Signals for the three methyl carbons and the C2 quaternary carbon, typically below δ 50 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H Stretching: Two distinct bands for the primary amide (-NH₂) around 3350 and 3180 cm⁻¹. A separate band for the secondary amine (N1-H) around 3400 cm⁻¹.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A significant band around 1620-1650 cm⁻¹.
-
C-H Stretching: Bands for aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 217.1338.
-
Conclusion
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide presents a physicochemical profile of a moderately lipophilic, sparingly soluble, and weakly basic compound. Its properties are dominated by the large hydrophobic dihydroquinoline core, modulated by the polar, hydrogen-bonding carboxamide group. The predictions and protocols outlined in this guide provide a robust starting point for any research involving this molecule. Empirical validation of these properties is a critical next step for its application in drug discovery, materials science, or any other scientific discipline, ensuring data integrity and project success.
References
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ResearchGate. (2025, August 6). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]
- Google Patents. (1988, May 24). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
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PubChem. (n.d.). 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid. [Link]
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Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]
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PubMed. (2020, January 3). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
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ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products. [Link]
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Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. [Link]
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]
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ECHA. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers - Registration Dossier. [Link]
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Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
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Asian Journal of Chemistry. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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